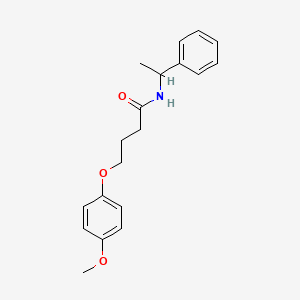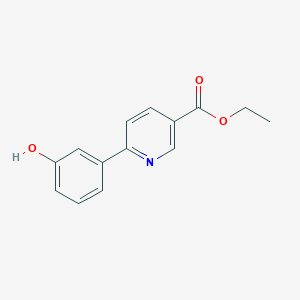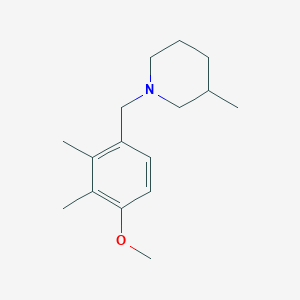
4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide, also known as GW501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic disorders such as obesity and diabetes. However, it has gained popularity in the fitness industry as a performance-enhancing drug due to its ability to increase endurance and stamina.
Mecanismo De Acción
4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway, which plays a key role in regulating lipid metabolism and energy homeostasis. Activation of this pathway leads to increased fatty acid oxidation and glucose uptake, resulting in improved energy metabolism and reduced adiposity.
Biochemical and Physiological Effects:
4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, and reduced inflammation. Additionally, it has been shown to increase endurance and stamina in athletes, making it a popular performance-enhancing drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide has several advantages for use in lab experiments, including its ability to improve lipid metabolism and reduce inflammation. However, it also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on 4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide, including its potential therapeutic applications in the treatment of metabolic disorders and its use as a performance-enhancing drug. Additionally, further research is needed to better understand its mechanism of action and potential side effects.
Métodos De Síntesis
4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide is synthesized through a multistep process that involves the reaction of 4-methoxyphenol with ethyl bromide to form 4-ethoxyphenol. This is followed by a series of reactions that result in the formation of the final product, 4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide.
Aplicaciones Científicas De Investigación
4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models. Additionally, 4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide has been shown to increase endurance and stamina in athletes, making it a popular performance-enhancing drug.
Propiedades
IUPAC Name |
4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-15(16-7-4-3-5-8-16)20-19(21)9-6-14-23-18-12-10-17(22-2)11-13-18/h3-5,7-8,10-13,15H,6,9,14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURFBHJSULCRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211788.png)
![4-{[2-(2-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B5211799.png)

![4-bromo-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5211809.png)

![(cyclopentylmethyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5211822.png)

![2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5211833.png)
![ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5211844.png)
![5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B5211850.png)
![(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5211865.png)
![N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5211879.png)

![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5211892.png)